molecular formula C9H11NO2 B164747 (2S)-2-amino-2-phenylpropanoic acid CAS No. 13398-26-0

(2S)-2-amino-2-phenylpropanoic acid

Cat. No. B164747
Key on ui cas rn: 13398-26-0
M. Wt: 165.19 g/mol
InChI Key: HTCSFFGLRQDZDE-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07910595B2

Procedure details

(RS)-2-amino-2-phenylpropanoic acid (20 g, 0.12 mol) in 88% formic acid (220 mL) was reacted with acetic anhydride (100 mL) at such rate as to keep the internal temperature at 60-65° C. After the final addition, the reaction was stirred until the internal temperature dropped to 35° C., and then concentrated. The solid residue was dried by azeotroping with toluene. The solid residue was dissolved in hot ethanol (70 mL), treated with active charcoal (0.5 g), and filtered. Hot water (210 mL) was added with stirring to the hot filtrate. The mixture was cooled in the refrigerator for 3 days. The resulting crystals was collected by filtration, washed with cold EtOH/water (1:3), and dried at 60° C. for 4 hours to give the title compound as colorless crystal. (17.8 g, 76%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)([CH3:6])[C:3]([OH:5])=[O:4].[C:13](OC(=O)C)(=[O:15])C>C(O)=O>[CH:13]([NH:1][C:2]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)([CH3:6])[C:3]([OH:5])=[O:4])=[O:15]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NC(C(=O)O)(C)C1=CC=CC=C1
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
220 mL
Type
solvent
Smiles
C(=O)O

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred until the internal temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 60-65° C
ADDITION
Type
ADDITION
Details
After the final addition
ADDITION
Type
ADDITION
Details
dropped to 35° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The solid residue was dried
CUSTOM
Type
CUSTOM
Details
by azeotroping with toluene
DISSOLUTION
Type
DISSOLUTION
Details
The solid residue was dissolved in hot ethanol (70 mL)
ADDITION
Type
ADDITION
Details
treated with active charcoal (0.5 g)
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
Hot water (210 mL) was added
STIRRING
Type
STIRRING
Details
with stirring to the hot filtrate
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in the refrigerator for 3 days
Duration
3 d
FILTRATION
Type
FILTRATION
Details
The resulting crystals was collected by filtration
WASH
Type
WASH
Details
washed with cold EtOH/water (1:3)
CUSTOM
Type
CUSTOM
Details
dried at 60° C. for 4 hours
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
C(=O)NC(C(=O)O)(C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07910595B2

Procedure details

(RS)-2-amino-2-phenylpropanoic acid (20 g, 0.12 mol) in 88% formic acid (220 mL) was reacted with acetic anhydride (100 mL) at such rate as to keep the internal temperature at 60-65° C. After the final addition, the reaction was stirred until the internal temperature dropped to 35° C., and then concentrated. The solid residue was dried by azeotroping with toluene. The solid residue was dissolved in hot ethanol (70 mL), treated with active charcoal (0.5 g), and filtered. Hot water (210 mL) was added with stirring to the hot filtrate. The mixture was cooled in the refrigerator for 3 days. The resulting crystals was collected by filtration, washed with cold EtOH/water (1:3), and dried at 60° C. for 4 hours to give the title compound as colorless crystal. (17.8 g, 76%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)([CH3:6])[C:3]([OH:5])=[O:4].[C:13](OC(=O)C)(=[O:15])C>C(O)=O>[CH:13]([NH:1][C:2]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)([CH3:6])[C:3]([OH:5])=[O:4])=[O:15]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NC(C(=O)O)(C)C1=CC=CC=C1
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
220 mL
Type
solvent
Smiles
C(=O)O

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred until the internal temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 60-65° C
ADDITION
Type
ADDITION
Details
After the final addition
ADDITION
Type
ADDITION
Details
dropped to 35° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The solid residue was dried
CUSTOM
Type
CUSTOM
Details
by azeotroping with toluene
DISSOLUTION
Type
DISSOLUTION
Details
The solid residue was dissolved in hot ethanol (70 mL)
ADDITION
Type
ADDITION
Details
treated with active charcoal (0.5 g)
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
Hot water (210 mL) was added
STIRRING
Type
STIRRING
Details
with stirring to the hot filtrate
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in the refrigerator for 3 days
Duration
3 d
FILTRATION
Type
FILTRATION
Details
The resulting crystals was collected by filtration
WASH
Type
WASH
Details
washed with cold EtOH/water (1:3)
CUSTOM
Type
CUSTOM
Details
dried at 60° C. for 4 hours
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
C(=O)NC(C(=O)O)(C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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